3-Bromo-2-methyl-5-trimethylsilylethynylthiophene
Description
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (CAS: 348639-14-5) is a brominated thiophene derivative featuring a methyl group at the 2-position and a trimethylsilylethynyl group at the 5-position. Its molecular formula is C₁₀H₁₃BrSSi, with a molar mass of 273.26–273.27 g/mol . Key physical properties include:
- Density: 1.29 g/cm³ (predicted)
- Melting Point: 58.5–60.2 °C
- Boiling Point: 276.8 °C (predicted)
The trimethylsilylethynyl group introduces steric bulk and modifies electronic properties, making the compound valuable in cross-coupling reactions and materials science .
Properties
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNPKUYRQKDFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C#C[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene typically involves the bromination of 2-methyl-5-trimethylsilylethynylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Oxidized or reduced thiophene derivatives.
Scientific Research Applications
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is valuable in scientific research due to its unique properties. It is used in:
Organic Electronics: As a building block for organic semiconductors and conductive polymers.
Optoelectronics: In the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Material Science: For synthesizing novel materials with specific electronic and optical properties.
Medicinal Chemistry: As a precursor for developing biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the desired product . The thiophene ring’s aromaticity and electron-rich nature facilitate these reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- The trimethylsilylethynyl group enhances steric hindrance and alters solubility (hydrophobic) compared to phenyl or nitro groups.
- Electron-withdrawing groups (e.g., nitro, aldehyde) in 5-Bromo-2-nitrothiophene-3-carbaldehyde increase reactivity toward electrophilic substitution .
- The methyl ester in Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate improves solubility in polar aprotic solvents .
Functional Group Impact :
- Trimethylsilylethynyl : Protects alkyne during synthesis; facilitates desilylation for further coupling .
- Nitro and Aldehyde : Act as meta-directing groups, enabling regioselective functionalization .
- Amino and Ester: Enhance hydrogen-bonding capacity and solubility, useful in biological applications .
Biological Activity
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (CAS No. 348639-14-5) is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and a trimethylsilyl group, which enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 253.19 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antimicrobial agent and its role in modulating cellular functions.
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Cellular Modulation : The compound may influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
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Antimicrobial Efficacy :
- A study demonstrated that derivatives of thiophene compounds, including this compound, showed significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.
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Cytotoxicity Assessment :
- In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported to be around 25 µM for certain cancer types, indicating a promising therapeutic index.
Research Findings
Recent findings from various studies provide insight into the biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
